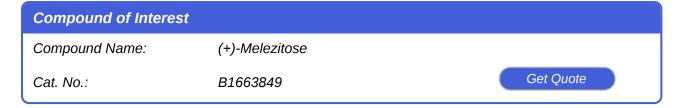


# Molecular formula and weight of (+)-Melezitose (C18H32O16)

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An In-Depth Technical Guide to **(+)-Melezitose** (C<sub>18</sub>H<sub>32</sub>O<sub>16</sub>) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the trisaccharide **(+)-Melezitose**, focusing on its molecular characteristics, biological activities, and potential therapeutic applications. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its anti-inflammatory properties and mechanism of action.

# **Molecular Formula and Weight**

**(+)-Melezitose** is a non-reducing trisaccharide with the molecular formula  $C_{18}H_{32}O_{16}$ .[1][2] Its molecular weight is approximately 504.44 g/mol .[1][2]

## Physicochemical Properties of (+)-Melezitose



Property	Value	Reference
Molecular Formula	C18H32O16	[1][2]
Molecular Weight	504.44 g/mol	[1][2]
Appearance	White solid	[1]
Melting Point	153-160 °C (decomposes)	[1][3]
Solubility	Soluble in water	[1][3]
Optical Rotation	[α]20/D +88° (c=4 in H <sub>2</sub> O)	[3]
CAS Number	597-12-6	[2][4]

# **Biological Activity and Therapeutic Potential**

Recent studies have highlighted the potential of **(+)-Melezitose** as a therapeutic agent, particularly in the context of inflammatory diseases such as Crohn's disease.[5] Its mechanism of action involves the inhibition of the glycolytic pathway, a key metabolic process in rapidly proliferating cells, including inflammatory immune cells.[5][6]

## **Anti-Inflammatory Effects in Crohn's Disease**

(+)-Melezitose has been shown to exert anti-inflammatory effects in a rat model of Crohn's disease by targeting and inhibiting the enzyme phosphoglycerate kinase 1 (PGK1).[5][6] PGK1 is a crucial enzyme in the glycolytic pathway, responsible for the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that also generates ATP. By inhibiting PGK1, melezitose reduces the production of ATP and downstream metabolites, thereby mitigating the inflammatory response.[5]

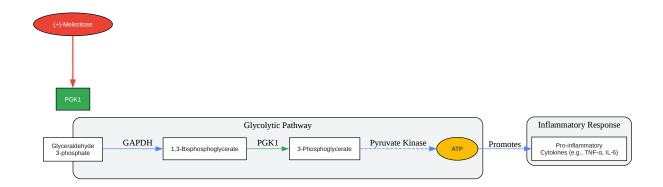
## **Potential Prebiotic Activity**

In addition to its anti-inflammatory properties, melezitose is suggested to have prebiotic effects by promoting the growth of beneficial gut bacteria.[7][8] Studies have shown that melezitose is fermented more slowly than other oligosaccharides, which may allow it to reach the distal colon and be utilized by beneficial bacteria residing there.[7]



# Signaling Pathway: Melezitose Inhibition of the Glycolytic Pathway

The anti-inflammatory action of **(+)-Melezitose** in the context of Crohn's disease is linked to its direct inhibition of the glycolytic enzyme PGK1. This interference with cellular metabolism leads to a reduction in pro-inflammatory mediators.



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Caption: Melezitose inhibits PGK1, a key enzyme in glycolysis, reducing ATP and proinflammatory cytokine production.

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the investigation of **(+)-Melezitose**'s anti-inflammatory effects.

### In Vivo Model: TNBS-Induced Colitis in Rats



This protocol describes the induction of colitis in rats to mimic Crohn's disease, allowing for the evaluation of the therapeutic effects of **(+)-Melezitose**.

#### Materials:

- Male Wistar rats (180-220 g)
- 2,4,6-trinitrobenzenesulfonic acid (TNBS)
- Ethanol (50% v/v)
- Polyethylene catheter
- (+)-Melezitose
- Vehicle (e.g., saline)

#### Procedure:

- Fast rats for 24 hours with free access to water.
- Anesthetize the rats lightly (e.g., with ether or isoflurane).
- Gently insert a polyethylene catheter rectally to a depth of 8 cm.
- Instill 0.25 mL of TNBS solution (e.g., 100 mg/kg dissolved in 50% ethanol) into the colon.[9]
  Control animals receive an equal volume of saline.
- Keep the rats in a head-down position for a few minutes to prevent leakage of the instillate.
  [10][11]
- Return the rats to their cages with free access to food and water.
- Administer (+)-Melezitose or vehicle orally (gavage) daily for a specified period (e.g., 14 days) starting 24 hours after TNBS instillation.
- Monitor the rats daily for body weight, stool consistency, and presence of blood in the stool.



 At the end of the treatment period, euthanize the rats and collect colon tissue for macroscopic and microscopic analysis.

#### Histological Analysis:

- Fix colon tissue samples in 10% neutral buffered formalin.
- Embed the tissues in paraffin and section them (e.g., 5 µm thickness).
- Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
- Evaluate the stained sections microscopically for inflammation, ulceration, and fibrosis.

## In Vitro Model: LPS-Stimulated RAW264.7 Macrophages

This protocol details the use of a macrophage cell line to assess the anti-inflammatory effects of **(+)-Melezitose** in vitro.

#### Materials:

- RAW264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- (+)-Melezitose
- ELISA kits for TNF-α, IL-6, and IL-1β

#### Procedure:

 Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a 5% CO<sub>2</sub> incubator.



- Seed the cells in 96-well plates at a density of 1-2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.[12]
- Pre-treat the cells with various concentrations of (+)-Melezitose for 1 hour.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for a specified duration (e.g., 24 hours).[13]
- Collect the cell culture supernatants for cytokine analysis.

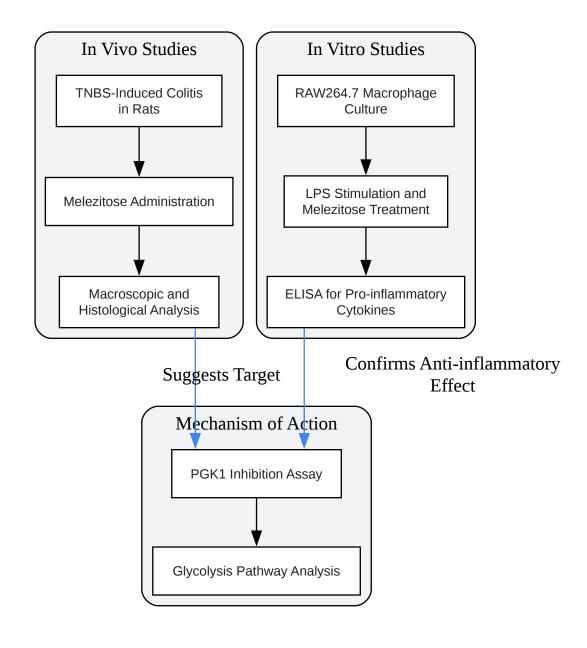
#### Cytokine Measurement by ELISA:

- Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., antimouse TNF-α) overnight at 4°C.
- Wash the plate and block non-specific binding sites.
- Add the collected cell culture supernatants and standards to the wells and incubate.
- Wash the plate and add the biotinylated detection antibody.
- · Wash the plate and add streptavidin-HRP.
- Wash the plate and add a substrate solution (e.g., TMB).
- Stop the reaction and measure the absorbance at the appropriate wavelength.
- Calculate the cytokine concentrations in the samples based on the standard curve.

# Logical Workflow for Investigating (+)-Melezitose

The following diagram illustrates the logical workflow for investigating the anti-inflammatory properties of **(+)-Melezitose**, from in vivo studies to in vitro mechanistic validation.





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Caption: A workflow for studying Melezitose, from in vivo models to in vitro mechanistic analysis.

This technical guide provides a foundational understanding of **(+)-Melezitose** for its potential application in drug development. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to explore its therapeutic benefits further.



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